molecular formula C22H21ClN2O2 B2663141 2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide CAS No. 898416-08-5

2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide

Cat. No.: B2663141
CAS No.: 898416-08-5
M. Wt: 380.87
InChI Key: UDAZPCGGQRZRBR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN2O2 and its molecular weight is 380.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis and characterization of related indolin-yl acetamide derivatives, showing promising antibacterial and antifungal activities. For instance, a study synthesized and evaluated a series of acetamide derivatives, highlighting some compounds with significant antimicrobial properties against various pathogenic microorganisms (Debnath & Ganguly, 2015). Another research focused on Schiff bases of similar structural motifs, presenting their synthesis, characterization, and antimicrobial screening, which confirmed considerable activity against selected bacteria and fungi (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Chemical Reactions and Synthesis Techniques

Several studies have explored the reactions involving furan-2-yl and indolin-1-yl units, contributing to the field of synthetic organic chemistry. For example, the decarboxylative Claisen rearrangement of furan-2-ylmethyl derivatives was investigated, yielding 2,3-disubstituted heteroaromatic products in good yield, demonstrating a versatile approach to constructing complex molecular structures (Craig, King, Kley, & Mountford, 2005). Another study detailed the synthesis, molecular docking, and analysis of an indole acetamide derivative, underscoring its potential in anti-inflammatory drug design, with in-depth spectroscopic characterizations and theoretical studies (Al-Ostoot et al., 2020).

Antiallergic Properties

Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides revealed the synthesis of new compounds with potential antiallergic effects. One study focused on the synthesis and evaluation of these compounds, identifying specific derivatives with significantly enhanced potency compared to established antiallergic agents, providing insights into the development of novel therapeutic agents (Menciu et al., 1999).

Crystal Structure Analysis

The crystal structure and molecular interactions of related acetamide derivatives have been explored, contributing to our understanding of their physical and chemical properties. For example, the analysis of N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives provided new data on their potential as pesticides, highlighting the importance of structural studies in the development of chemical agents (Olszewska, Tarasiuk, & Pikus, 2009).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-18-9-7-16(8-10-18)14-22(26)24-15-20(21-6-3-13-27-21)25-12-11-17-4-1-2-5-19(17)25/h1-10,13,20H,11-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAZPCGGQRZRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.